1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Overview
Description
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol It is characterized by a benzofuran core substituted with a methoxy group at the 5-position, a methyl group at the 3-position, and an ethanamine side chain at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cancer targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2/mapk1) and fibroblast growth factor receptor 2 (fgfr2) .
Biochemical Pathways
Similar compounds have been shown to disrupt erk2/mapk signaling, which is critical in the development of lung cancer .
Result of Action
Similar compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
The synthesis of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine typically involves several steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Substitution Reactions: The methoxy and methyl groups are introduced through substitution reactions using reagents like methyl iodide and methanol under basic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzofuran core or the ethanamine side chain.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:
Comparison with Similar Compounds
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine can be compared with other similar compounds:
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one: This compound differs by having a ketone group instead of an amine group, leading to different chemical reactivity and biological activity.
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine: Lacks the methoxy group, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-7-10-6-9(14-3)4-5-11(10)15-12(7)8(2)13/h4-6,8H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBUUIHOYJYDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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